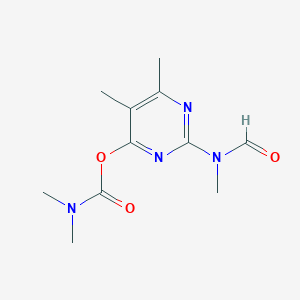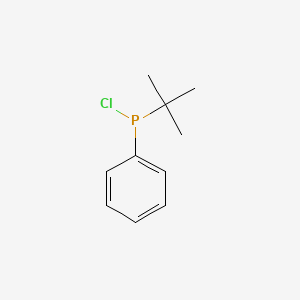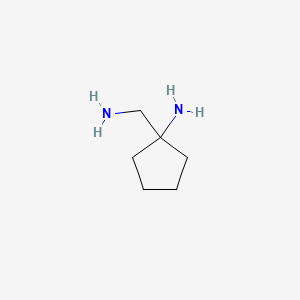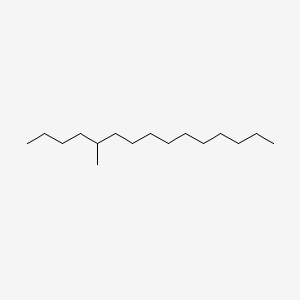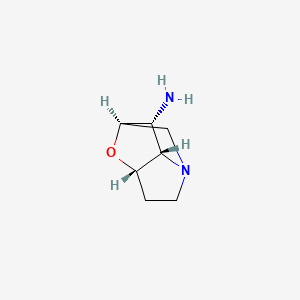![molecular formula C62H84Cl4N6Zn B1595262 zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride CAS No. 65121-93-9](/img/structure/B1595262.png)
zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride is a complex organic compound with a unique structure It is characterized by the presence of multiple diethylamino groups and a tetrachlorozincate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of diethylamino-substituted benzaldehyde derivatives with ethylamine in the presence of a zinc chloride catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (around 60-80°C)
Solvent: Organic solvents such as ethanol or methanol
Catalyst: Zinc chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The diethylamino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Simpler amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylamino groups can interact with various enzymes and receptors, modulating their activity. The tetrachlorozincate anion may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-diethylamino)benzophenone
- N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- 1,4-bis(4-diaminobenzene-1-oxygen)n-butane
Uniqueness
This compound is unique due to its combination of diethylamino groups and a tetrachlorozincate anion, which imparts distinct chemical and physical properties
Properties
CAS No. |
65121-93-9 |
|---|---|
Molecular Formula |
C62H84Cl4N6Zn |
Molecular Weight |
1120.6 g/mol |
IUPAC Name |
zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C31H42N3.4ClH.Zn/c2*1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;;;;;/h2*13-24H,7-12H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
XUWDIINZFOKJSR-UHFFFAOYSA-J |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
| 65121-93-9 | |
Pictograms |
Corrosive; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


